molecular formula C12H9F3N2 B12971121 4-(4-(Trifluoromethyl)phenyl)pyridin-2-amine CAS No. 60781-91-1

4-(4-(Trifluoromethyl)phenyl)pyridin-2-amine

Cat. No.: B12971121
CAS No.: 60781-91-1
M. Wt: 238.21 g/mol
InChI Key: DSJXUEGFQHSJLP-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenyl)pyridin-2-amine (IUPAC name: 2-amino-4-[4-(trifluoromethyl)phenyl]pyridine) is a heterocyclic aromatic compound featuring a pyridine core substituted with an amino group at position 2 and a 4-(trifluoromethyl)phenyl group at position 4. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound a promising scaffold in medicinal chemistry . It is synthetically accessible via palladium-catalyzed cross-coupling reactions, as demonstrated in protocols involving aryl halides and amines .

Properties

CAS No.

60781-91-1

Molecular Formula

C12H9F3N2

Molecular Weight

238.21 g/mol

IUPAC Name

4-[4-(trifluoromethyl)phenyl]pyridin-2-amine

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-8(2-4-10)9-5-6-17-11(16)7-9/h1-7H,(H2,16,17)

InChI Key

DSJXUEGFQHSJLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

  • Halogen Substitution Reaction :

    • A precursor containing halogen substituents (e.g., chlorine atoms) on the pyridine ring reacts with ammonia in the presence of a hydrophilic ether solvent such as 2-methyltetrahydrofuran (2-Me-THF).
    • Reaction temperatures range from 130°C to 160°C, with reaction times between 4 and 7 hours.
  • Cyclization and Dehalogenation :

    • After halogen substitution, the intermediate compound undergoes a dehalogenation step using hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
    • The reaction is conducted under pressure (1.6 MPa) at approximately 100°C for 3 hours.

Detailed Procedure Example

Step-by-Step Process :

  • Preparation of Intermediate :

    • Combine the precursor compound (e.g., dichlorinated trifluoromethyl-pyridine derivative), aqueous ammonia, and hydrophilic ether solvent in an autoclave.
    • Heat the mixture to 150°C for approximately 6 hours.
    • Cool the autoclave to room temperature (30–40°C).
  • Dehalogenation Reaction :

    • Add palladium on carbon catalyst to the cooled reaction mixture.
    • Introduce hydrogen gas under pressure (1.6 MPa).
    • Heat the mixture to 100°C with stirring for 3 hours.
  • Isolation of Product :

    • Cool the reaction mixture and filter through Celite.
    • Extract the organic layer using ethyl acetate and wash with saturated saline.
    • Dry over sodium sulfate and concentrate under reduced pressure.
    • Recrystallize using n-hexane under ice-cooling conditions to obtain pure crystals.

Reaction Conditions Analysis

Parameter Optimal Range Notes
Reaction Temperature 130–160°C Higher temperatures accelerate halogen substitution.
Reaction Time 4–7 hours Longer times may improve yield but risk side reactions.
Catalyst Palladium on Carbon (Pd/C) Essential for efficient dehalogenation.
Solvent Hydrophilic Ether (e.g., 2-Me-THF) Ensures proper solubility and reaction efficiency.
Pressure ~1.6 MPa Necessary for hydrogen-based dehalogenation.

Alternative Methods

Cyclization Using Organic Anhydrides :

  • Condensation products are treated with acetic anhydride and PPTS (pyridinium p-toluenesulfonate), followed by cyclization using ammonium salts or formamide.
  • Cyclization temperatures range from 120°C to 180°C, typically conducted without additional solvents.

Direct Coupling Reactions :

  • Thiocarbonyldiimidazole-assisted coupling of commercially available pyridin-2-amines with trifluoromethyl-substituted aryl groups has been explored in related compounds.

Yield Optimization

The yield of this compound depends on precise control over reaction conditions such as temperature, pressure, and reagent ratios. For example:

  • Using excess ammonia improves halogen substitution efficiency.
  • Careful temperature control during recrystallization ensures high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)phenyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds with a pyridine structure exhibit notable antimicrobial properties. For instance, derivatives of pyridine have shown efficacy against various pathogens, including Mycobacterium tuberculosis . The presence of the trifluoromethyl group enhances lipophilicity, which is critical for penetrating bacterial membranes .

Anticancer Potential

Studies have demonstrated that 4-(4-(trifluoromethyl)phenyl)pyridin-2-amine and its derivatives can modulate protein kinase activity, which is crucial in cancer cell proliferation. Compounds in this category have been identified as potential therapeutic agents for treating proliferative diseases such as cancers by inhibiting specific kinases involved in cell cycle regulation .

Applications in Agrochemicals

The compound's derivatives are increasingly being utilized in agrochemical formulations aimed at pest control. The trifluoromethyl group contributes to the stability and efficacy of these compounds, making them suitable for protecting crops from a variety of pests. Over 20 trifluoromethylpyridine-based agrochemicals have been introduced to the market, showcasing their importance in modern agriculture .

Case Study 1: Antimycobacterial Activity

A series of analogs derived from this compound were synthesized and evaluated for their activity against Mycobacterium tuberculosis . The results indicated that certain modifications at the C-2 position of the thiazole core significantly enhanced antimicrobial potency, achieving sub-micromolar minimum inhibitory concentrations .

Case Study 2: Cancer Treatment

In a study evaluating the anticancer properties of pyridine derivatives, compounds similar to this compound were shown to inhibit CDK4 and CDK6 activities in acute myeloid leukemia cells. This inhibition resulted in reduced cell proliferation and increased apoptosis, highlighting the therapeutic potential of these compounds in oncology .

Summary Table of Applications

Application Area Description Key Findings
AntimicrobialEffective against pathogens like M. tuberculosisSub-micromolar activity observed with specific derivatives
AnticancerInhibits protein kinases related to cancer cell proliferationSignificant reduction in cell growth in leukemia models
AgrochemicalsUsed in pest control formulationsOver 20 products approved for agricultural use

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Pyrimidine-Based Analogs
  • 2-(4-(Trifluoromethyl)phenyl)pyrimidin-4-amine (CAS: 1215072-94-8): Structure: Replaces pyridine with pyrimidine (two nitrogen atoms at positions 1 and 3). Properties: Molecular formula C₁₁H₈F₃N₃ (MW: 239.20 g/mol). Applications: Explored as kinase inhibitors due to enhanced electronic interactions with ATP-binding pockets .
Thiazole-Containing Derivatives
  • N-{4-[4'-(Trifluoromethyl)biphenyl-4-yl]-1,3-thiazol-2-yl}pyridine-2-amine :
    • Structure : Incorporates a thiazole ring fused to a biphenyl-CF₃ group.
    • Activity : Demonstrated antibacterial and antiproliferative effects, attributed to the thiazole’s electron-deficient nature, which facilitates interactions with bacterial enzymes .

Substituent Variations

Positional Isomers
  • 5-[4-(Trifluoromethyl)phenyl]pyridin-2-amine :
    • Structure : CF₃-phenyl group at position 5 of pyridine instead of position 4.
    • Impact : Altered steric and electronic profiles reduce binding to cytochrome P450 enzymes compared to the parent compound, improving metabolic stability .
Electron-Donating/Withdrawing Groups
  • 4-(4-Methoxyphenyl)pyrimidin-2-amine :
    • Structure : Methoxy (-OCH₃) substituent on the phenyl ring.
    • Properties : Increased solubility due to the polar methoxy group but susceptible to demethylation in vivo, limiting half-life .

Complex Derivatives in Drug Development

Bimiralisib (PQR309)
  • Structure : Pyridine core with CF₃ and morpholine substituents.
  • Activity : Dual PI3K/mTOR inhibitor (IC₅₀: <10 nM for PI3Kα), leveraging the CF₃ group for hydrophobic pocket interactions in kinases .
Gedatolisib (PF-05212384)
  • Structure: Urea-linked pyrimidine-CF₃ derivative with a dimethylamino piperidine group.
  • Applications : Phase III trials for lymphoma; the extended structure improves selectivity for mTOR over PI3K .

Structure-Activity Relationships (SAR)

  • CF₃ Position : Para-substitution on phenyl maximizes hydrophobic interactions with target proteins .
  • Heterocycle Choice : Pyrimidines exhibit higher binding affinity than pyridines in kinase assays due to additional hydrogen bonds .
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃) improve metabolic stability but may reduce solubility .

Biological Activity

4-(4-(Trifluoromethyl)phenyl)pyridin-2-amine, a compound with significant biological implications, has garnered attention in medicinal chemistry due to its diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various diseases, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of trifluoromethyl-substituted pyridine derivatives. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug development.

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit potent antibacterial properties. For instance, derivatives of pyridine have shown inhibition against Staphylococcus aureus and other Gram-positive bacteria by targeting bacterial Sfp-phosphopantetheinyl transferases (PPTases), which are crucial for bacterial virulence and survival .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaIC50 (μM)Mechanism of Action
ML267Bacillus subtilis0.29Inhibition of Sfp-PPTase
Compound 1Staphylococcus aureus0.81Disruption of fatty acid synthesis

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies suggest that similar pyridine derivatives can inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to reduced proliferation in cancer cells, making these compounds candidates for cancer therapy .

Case Study: Inhibition of CDK Activity
In a study involving various pyridine derivatives, it was found that the introduction of electron-withdrawing groups significantly enhanced the inhibitory effects on CDK4 and CDK6. The compound demonstrated an IC50 value in the low micromolar range, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring and the introduction of various substituents can dramatically affect potency and selectivity.

Key Findings:

  • Substituents at the para position of the phenyl group significantly influence antibacterial activity.
  • Electron-withdrawing groups enhance potency against bacterial targets but may reduce activity against human kinases.
  • The nitrogen atom in the pyridine ring is essential for maintaining biological activity, as its removal leads to loss of function .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is characterized by favorable absorption and distribution characteristics due to its lipophilic nature. However, further studies are necessary to assess its toxicity profile in vivo, particularly concerning off-target effects associated with kinase inhibition.

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